2-Formyl-N-methylbenzamide
Overview
Description
2-Formyl-N-methylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
It offers a cost-efficient and simplified method for preparing therapeutic oligonucleotides, potentially simplifying postsynthesis processing (Grajkowski et al., 2001).
It acts as a promising compound for metal-catalyzed C-H bond functionalization reactions due to its N,O-bidentate directing group (Al Mamari & Al Lawati, 2019).
Its microsomal demethylation in rat liver microsomes leads to the formation of N-methylbenzamides and formaldehyde, with the E-methyl group being more favorable for hydrogen atom loss than the Z-methyl group (Constantino, Rosa, & Iley, 1992).
Oxidation of N,N-dimethylbenzamides to N-formyl-N-methylbenzamides by cytochrome P450 mono-oxygenase involves direct hydrogen atom abstraction from the substrate, independent of the substituent in the aryl ring of the benzamide group (Iley, Constantino, Norberto, & Rosa, 1990).
Its variant, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylaztidin-1-yl)butyl]-N-methylbenzamide, has been explored for its unique crystalline form (Norman, 2008).
Axially chiral benzamides can be prepared in enantiomerically pure form by nucleophilic additions to planar chiral tricarbonylchromium complexes, offering potential applications in pharmaceuticals and biosensors (Koide & Uemura, 1999).
N-(hydroxymethyl) compounds are stable metabolites of N-methylbenzamides, with substitution on the nitrogen atom affecting their stability (Ross et al., 1983).
The thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) has been measured using DSC and AKTS kinetic software (Cong & Cheng, 2021).
The proton behavior in 2-hydroxy-N-methylbenzamide and 2-hydroxy-N-methylthiobenzamide strongly depends on the type of acceptor, with sulfur-containing bridges having significantly smaller proton flexibility than oxygen-bearing analogues (Jezierska, Panek, & Mazzarello, 2009).
The tautomeric pair in 2-formylbenzamides, 8-formyl-1-naphthamides, and 5-formyl-4-phenanthramides varies depending on the method of preparation and the basicity of amine used, with the cyclic tautomer being predominant (Bowden, Hiscocks, & Perjéssy, 1998).
Safety and Hazards
The safety information for 2-Formyl-N-methylbenzamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Relevant Papers
One relevant paper discusses the growth and physicochemical properties of a newly developed stilbazolium derivative 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) single crystal . Another paper discusses the synthesis of 2-formyl amides through a new type of McFadyen-Stevens reaction involving amine additions to an N-phthalimidoyl sulfoximine .
Biochemical Analysis
Biochemical Properties
It is known that benzamide derivatives can participate in various biochemical reactions . They can undergo nucleophilic substitution reactions, with the nature of these interactions being dependent on the specific substituents present .
Cellular Effects
Benzamide derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzamide derivatives can interact with biomolecules in various ways, including binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 129-133 degrees Celsius, indicating its stability under normal conditions .
Metabolic Pathways
Benzamide derivatives can be involved in various metabolic pathways, depending on their specific substituents .
Transport and Distribution
It is known that benzamide derivatives can interact with various transporters and binding proteins .
Subcellular Localization
Benzamide derivatives can be directed to specific compartments or organelles depending on their specific substituents .
Properties
IUPAC Name |
2-formyl-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDIKTZQBRUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445626 | |
Record name | Benzamide,2-formyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117194-00-0 | |
Record name | Benzamide,2-formyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-formyl-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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